1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an oxadiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- Starting with an appropriate nitrile and hydrazine derivative, the oxadiazole ring is formed through a cyclization reaction under acidic or basic conditions.
- Common reagents: Acetic acid, sulfuric acid, or sodium hydroxide.
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Piperidine Ring Formation:
- The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
- Common reagents: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
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Imidazolidine-2,4-dione Formation:
- This step involves the reaction of an appropriate urea derivative with a diester or diketone under heating conditions.
- Common reagents: Ethyl acetoacetate, urea, and a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the isopropyl group or the piperidine ring.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction reactions can target the oxadiazole ring or the imidazolidine-2,4-dione moiety.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
-
Substitution:
- Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring.
- Common reagents: Sodium hydride, alkyl halides.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used, potentially forming ethers or secondary amines.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential therapeutic agent due to its unique structure.
- Investigated for its activity against certain biological targets, such as enzymes or receptors.
Industry:
- Could be used in the development of new pharmaceuticals.
- Potential applications in agrochemicals or materials science.
Mechanism of Action
The mechanism of action for 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The oxadiazole ring could play a role in binding to active sites, while the piperidine and imidazolidine-2,4-dione moieties may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared to other compounds with similar structural features, such as:
- 1-(1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
- 1-(1-((3-Isopropyl-1,2,4-thiadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
Uniqueness:
- The presence of the isopropyl group on the oxadiazole ring and the specific substitution pattern on the piperidine ring make this compound unique.
- Its combination of functional groups may confer distinct biological activity and chemical reactivity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-12(2)16-18-14(26-19-16)10-20-6-4-13(5-7-20)22-11-15(23)21(17(22)24)8-9-25-3/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROOMFJAYYOFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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